molecular formula C16H20ClNO2 B2423962 2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide CAS No. 2411241-59-1

2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide

Cat. No.: B2423962
CAS No.: 2411241-59-1
M. Wt: 293.79
InChI Key: LQQDEFYJQJDUQG-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.79 g/mol. This compound is of interest due to its unique structure, which includes a cyclopropyl group, a benzoxepin ring, and a chloro-substituted propanamide moiety.

Chemical Reactions Analysis

2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro group with other substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes

Mechanism of Action

The exact mechanism of action for 2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include:

    2-Chloro-4-(cyclopropylamino)pyrimidine: This compound shares the cyclopropyl and chloro groups but has a different core structure.

    5-Bromo-2-chloro-N-isopropylbenzamide: This compound has a similar amide structure but includes bromine and isopropyl groups instead of the benzoxepin ring. The uniqueness of 2-Chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide lies in its benzoxepin ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-11(17)16(19)18(12-8-9-12)14-6-4-10-20-15-7-3-2-5-13(14)15/h2-3,5,7,11-12,14H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQDEFYJQJDUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCOC3=CC=CC=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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